2-Amino-5-bromo-N-cyclopropylbenzamide
Description
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Properties
IUPAC Name |
2-amino-5-bromo-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGALSGTDWHWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271708 | |
| Record name | Benzamide, 2-amino-5-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-69-0 | |
| Record name | Benzamide, 2-amino-5-bromo-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-5-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-5-bromo-N-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimalarial drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant research findings.
The primary mechanism of action for this compound appears to involve the inhibition of the cytochrome b gene in Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that this compound targets mitochondrial functions critical for the survival of the parasite, leading to its death during the asexual stage of the malaria life cycle .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropyl group significantly affect the compound's potency. For instance, removing or altering this group often results in a substantial decrease in antimalarial activity. The optimal configuration appears to be maintained with the cyclopropyl substitution, which is crucial for achieving effective inhibition against P. falciparum .
Biological Activity Data
The following table summarizes key biological activity metrics for this compound and its analogs:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.14 | >10 | >71.4 |
| Analog with N-methyl group | 0.31 | >10 | >32.3 |
| Analog without cyclopropyl group | >10 | >10 | - |
Notes:
- EC50 refers to the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time.
- CC50 is the concentration that causes 50% cytotoxicity in human cell lines, indicating safety profiles.
- A higher Selectivity Index indicates a safer profile for potential therapeutic use.
Case Studies
- Antimalarial Efficacy : In a study assessing various compounds against P. falciparum, this compound demonstrated significant efficacy with an EC50 value of 0.14 μM, showing no cytotoxicity towards human HepG2 cells at concentrations up to 10 μM .
- Resistance Profiling : Further investigations into resistance mechanisms revealed mutations in the cytochrome b gene among resistant strains, emphasizing the importance of this target for ongoing drug development efforts .
- In Vivo Studies : Efficacy was also evaluated in mouse models infected with Plasmodium berghei, where treatment with this compound resulted in significant reductions in parasitemia, corroborating its potential as an effective antimalarial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
